molecular formula C18H26N4S B15036042 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B15036042
M. Wt: 330.5 g/mol
InChI Key: OVZDPAJTCNRMAQ-UHFFFAOYSA-N
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Description

2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS: 606114-08-3) is a fused heterocyclic compound featuring a tetrahydrobenzothiophene core linked to a pyrimidine ring. Its molecular formula is C₁₆H₂₂N₄S, with a molar mass of 302.44 g/mol and a predicted density of 1.222 g/cm³ . The compound’s piperazinyl and ethyl substituents at positions 4 and 2, respectively, confer distinct electronic and steric properties, making it a candidate for pharmacological exploration. Predicted physicochemical properties include a pKa of 8.33, suggesting moderate basicity . The synthesis of this compound follows established routes for tetrahydrobenzothienopyrimidines, involving cyclization reactions (e.g., Gewald reaction) and substitutions with ethylpiperazine derivatives .

Properties

Molecular Formula

C18H26N4S

Molecular Weight

330.5 g/mol

IUPAC Name

2-ethyl-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H26N4S/c1-3-15-19-17(22-11-9-21(4-2)10-12-22)16-13-7-5-6-8-14(13)23-18(16)20-15/h3-12H2,1-2H3

InChI Key

OVZDPAJTCNRMAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents to form the desired pyrimidine ring system . The reaction conditions often include heating with methanol sodium (MeONa) in butanol (BuOH) at reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothieno ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine ring.

    Substitution: The hydrogen atoms on the benzothieno and pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation , reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituent at 4-position Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-Ethylpiperazino C₁₆H₂₂N₄S 302.44 Not reported Not reported
4-(4-Benzylpiperazino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) 4-Benzylpiperazino C₂₂H₂₅N₄S 393.53 134–135 70
4-(4-Benzylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4d) 4-Benzylpiperidino C₂₂H₂₆N₃S 376.53 142–143 65
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (5) Hydrazino C₁₀H₁₃N₄S 237.30 175 79
BPOET* 2-(4-Bromophenyl)-2-oxoethylthio C₂₀H₁₈BrN₃O₂S₂ 508.41 Not reported Not reported

*BPOET: 2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one.

Key Observations :

  • This likely enhances solubility and bioavailability .
  • Synthetic Accessibility: Hydrazino derivatives (e.g., compound 5) are synthesized in higher yields (79%) compared to piperazino analogues, possibly due to simpler reaction kinetics .

Key Observations :

  • Anticancer Potential: Thiadiazol-substituted derivatives () exhibit superior antiproliferative activity compared to hydrazino or piperazino analogues, likely due to enhanced DNA intercalation or kinase inhibition .
  • Antimicrobial Activity : Schiff base derivatives demonstrate broad-spectrum antimicrobial effects, attributed to the electron-withdrawing nitroaniline groups .

Comparison with Analogues :

  • 4c/4d : Synthesized similarly but use benzylpiperazine/piperidine instead of ethylpiperazine, requiring longer reaction times for bulkier amines .
  • BPOET : Requires thiol-alkylation post-chlorination, introducing a bromophenylketone group .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP (predicted ~3.5) is lower than benzyl-substituted analogues (e.g., 4c: logP ~4.2), favoring better aqueous solubility .
  • pKa: The 4-ethylpiperazino group (pKa ~8.3) ensures partial protonation at physiological pH, enhancing membrane permeability .

Biological Activity

2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic compound notable for its unique bicyclic structure that integrates thieno and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are yet to be fully elucidated through empirical testing.

Chemical Structure and Properties

The molecular structure of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine features a tetrahydrobenzothieno framework fused with a piperazine substituent. The presence of ethyl groups enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Biological Activities

Compounds with similar structural frameworks have been investigated for various biological activities. The specific biological activities of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine can potentially include:

  • Antitumor Activity : The compound's structural characteristics suggest possible interactions with cellular pathways involved in tumor growth.
  • Neuroactive Effects : Given the presence of the piperazine moiety, it may exhibit effects on neurotransmitter systems.

Empirical studies are essential to establish the efficacy and mechanisms of action of this compound.

Synthesis Pathways

The synthesis of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine can be approached through several methodologies. Ongoing research aims to optimize these synthetic pathways to enhance yields while minimizing environmental impact.

Comparative Analysis with Related Compounds

To better understand the biological potential of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, it is useful to compare it with structurally related compounds. Below is a table summarizing notable compounds with similar frameworks and their unique properties:

Compound NameStructure FeaturesUnique Properties
5-Methyl-6-(4-piperidinyl)pyrimidinePyrimidine ring with piperidineKnown for its neuroactive effects
2-Amino-5-benzylpyrimidineBenzyl group on pyrimidineExhibits potent antitumor activity
Thienopyrimidine derivativesThienopyrimidine coreDiverse biological activities including antimicrobial

This comparative analysis highlights the uniqueness of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine due to its specific bicyclic structure and substituents that may confer distinct pharmacological properties.

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